Octyl 3-aminopyrazine-2-carboxylate
Description
Octyl 3-aminopyrazine-2-carboxylate: is an organic compound belonging to the pyrazine family It is characterized by the presence of an octyl ester group attached to the 3-aminopyrazine-2-carboxylate core
Properties
CAS No. |
94923-83-8 |
|---|---|
Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
octyl 3-aminopyrazine-2-carboxylate |
InChI |
InChI=1S/C13H21N3O2/c1-2-3-4-5-6-7-10-18-13(17)11-12(14)16-9-8-15-11/h8-9H,2-7,10H2,1H3,(H2,14,16) |
InChI Key |
JTDXOEOMGJKVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=NC=CN=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3-aminopyrazine-2-carboxylate typically involves the esterification of 3-aminopyrazine-2-carboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Octyl 3-aminopyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Octyl 3-aminopyrazine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Derivatives of 3-aminopyrazine-2-carboxylate have shown activity against various bacterial and fungal strains .
Medicine: The compound is explored for its potential use in developing new pharmaceuticals. Its derivatives have been investigated for their efficacy against diseases such as tuberculosis .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of Octyl 3-aminopyrazine-2-carboxylate and its derivatives often involves the inhibition of specific enzymes or pathways. For example, some derivatives act as inhibitors of prolyl-tRNA synthetase, which is crucial for protein synthesis in bacteria . This inhibition disrupts the bacterial protein synthesis process, leading to antimicrobial effects.
Comparison with Similar Compounds
3-Aminopyrazine-2-carboxamide: Known for its antimicrobial activity.
3-Aminopyrazine-2-carboxylic acid: Used as a precursor in the synthesis of various derivatives.
Octyl pyrazine-2-carboxylate: Similar ester structure but lacks the amino group.
Uniqueness: Octyl 3-aminopyrazine-2-carboxylate stands out due to the presence of both the octyl ester and the amino group, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
Octyl 3-aminopyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article summarizes the biological activity of this compound based on available literature, focusing on its synthesis, antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves the formation of the pyrazine ring followed by the introduction of the octyl side chain and carboxylate group. Various methods have been reported for synthesizing related aminopyrazine derivatives, which can provide insights into optimizing the synthesis of octyl derivatives.
Antimicrobial Activity
Research has shown that aminopyrazine derivatives exhibit significant antimicrobial activity. For instance, a study evaluated a series of N-substituted 3-aminopyrazine-2-carboxamides, highlighting their effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Mtb H37Rv |
| This compound (predicted) | TBD | TBD |
The most active compounds were found to have a strong correlation between their side chain length and antimicrobial efficacy. Specifically, increasing the carbon chain length generally enhanced activity against both mycobacterial and fungal strains .
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted using various cancer cell lines. The HepG2 liver cancer cell line is commonly used for evaluating the cytotoxic effects of new compounds.
Table 2: Cytotoxicity Data
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound (predicted) | TBD | HepG2 |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | >750 | HepG2 |
The data indicate that while some aminopyrazine derivatives exhibit cytotoxic effects, the specific impact of this compound requires further investigation to establish its IC50 values .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of compounds. In a comparative analysis of various aminopyrazine derivatives, it was noted that modifications at specific positions on the pyrazine ring significantly influenced both antimicrobial and cytotoxic activities.
- Substituent Effects : Alkyl chains tend to enhance antibacterial properties.
- Positioning : The position of functional groups such as amino and carboxylate can alter pharmacological profiles.
- Chain Length : Longer alkyl chains generally correlate with increased activity against certain pathogens.
Case Studies
Several case studies illustrate the potential applications of aminopyrazines in drug development:
- Antitubercular Agents : Derivatives have been investigated for their ability to inhibit Mtb growth effectively.
- Cancer Therapeutics : Compounds have shown promise in reducing tumor cell viability in vitro, indicating potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
